molecular formula C6H6N4OS B092742 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one CAS No. 16943-37-6

3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one

Cat. No.: B092742
CAS No.: 16943-37-6
M. Wt: 182.21 g/mol
InChI Key: BCSQOCJZQYFKBZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with methyl isocyanate, followed by cyclization in the presence of a suitable catalyst . Another approach involves the use of polyphosphoric acid (PPA) and microwave irradiation to facilitate the intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazolo[3,2-b][1,2,4]triazin-7-one derivatives .

Scientific Research Applications

3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-5-one
  • 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-2-one
  • 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-4-one

Uniqueness

3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one is unique due to its specific substitution pattern and the resulting biological activities. Compared to its analogs, it may exhibit different binding affinities and selectivities towards various molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-amino-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4OS/c1-3-5(11)8-6-10(9-3)4(7)2-12-6/h2H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSQOCJZQYFKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CSC2=NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349465
Record name 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16943-37-6
Record name 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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